Cas no 672937-60-9 (2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole)

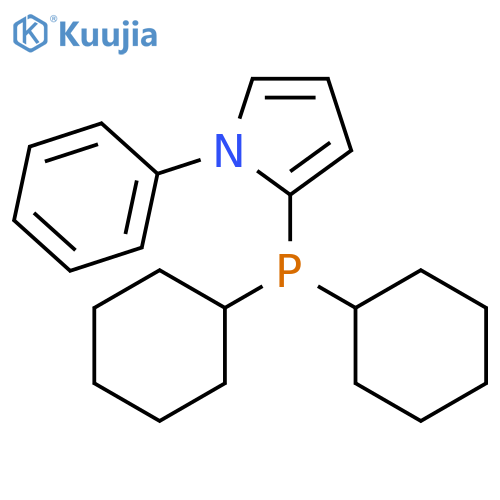

672937-60-9 structure

商品名:2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS番号:672937-60-9

MF:C22H30NP

メガワット:339.454066753387

MDL:MFCD05861613

CID:965738

PubChem ID:329760452

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

- dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane

- cataCXium® PCy

- 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole

- C22H30NP

- MFCD05861613

- 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole, 95%

- N-Phenyl-2-(dicyclohexylphosphino)pyrrole

- BP-12240

- XBB93760

- 672937-60-9

- N-Phenyl-2-(dicyclohexylphosphino)pyrrole,90%

- DTXSID60478367

- SCHEMBL289929

- EN300-7471226

- AKOS016000576

- 2-(DICYCLOHEXYLPHOSPHANYL)-1-PHENYLPYRROLE

- G73184

-

- MDL: MFCD05861613

- インチ: InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2

- InChIKey: RVFZOTGUPNHVRA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N2C=CC=C2P(C3CCCCC3)C4CCCCC4

計算された属性

- せいみつぶんしりょう: 339.21200

- どういたいしつりょう: 339.211586959g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 4.9Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- ゆうかいてん: 92°C

- PSA: 18.52000

- LogP: 6.24990

- かんど: air sensitive

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-3610-2g |

N-Phenyl-2-(dicyclohexylphosphino)pyrrole,90%[cataCXiumPCy] |

672937-60-9 | 90%[cataCXiumPCy] | 2g |

3249.0CNY | 2021-07-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N99120-1g |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole |

672937-60-9 | 90% | 1g |

¥1898.0 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139163-1g |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole |

672937-60-9 | ≥95% | 1g |

¥1899.90 | 2023-09-03 | |

| Enamine | EN300-7471226-5.0g |

2-(dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole |

672937-60-9 | 95.0% | 5.0g |

$760.0 | 2025-03-10 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601206-5g |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole |

672937-60-9 | 90% | 5g |

¥7592.0 | 2024-07-19 | |

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H65410-1g |

672937-60-9 | 95% | 1g |

¥2610.0 | 2023-09-21 | ||

| Enamine | EN300-7471226-1.0g |

2-(dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole |

672937-60-9 | 95.0% | 1.0g |

$189.0 | 2025-03-10 | |

| BAI LING WEI Technology Co., Ltd. | 15-3610-500mg |

N-Phenyl-2-(dicyclohexylphosphino)pyrrole, 90% [cataCXium? PCy] |

672937-60-9 | 90% | 500mg |

¥ 1245 | 2022-04-25 | |

| BAI LING WEI Technology Co., Ltd. | J3415-3610-500mg |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole |

672937-60-9 | 90% | 500mg |

¥1712 | 2023-11-24 | |

| Aaron | AR003FQ6-1g |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole |

672937-60-9 | 98% | 1g |

$179.00 | 2025-01-22 |

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

672937-60-9 (2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 857369-11-0(2-Oxoethanethioamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:672937-60-9)2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

清らかである:99%/99%

はかる:1g/5g

価格 ($):182.0/744.0